Product packaging for Ilonidap(Cat. No.:CAS No. 135202-79-8)

Ilonidap

Cat. No.: B1671725
CAS No.: 135202-79-8
M. Wt: 338.7 g/mol
InChI Key: SPQNPQCUZPOZJX-UHFFFAOYSA-N
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Description

Ilonidap is an investigational small molecule recognized for its potential in oncology research, particularly in studying cancer cell metabolism. Its primary researched value lies in its role as a glycolysis inhibitor. The compound is thought to exert its effects by targeting mitochondrially-bound hexokinase, a key enzyme that catalyzes the first committed step of glycolysis . By disrupting this process, this compound interferes with the energy metabolism of cancer cells, impairing their ability to produce energy and recover from damage induced by other cytotoxic treatments . Furthermore, research into similar compounds suggests they may promote programmed cell death (apoptosis) through mitochondrial membrane depolarization and the release of cytochrome C . This mechanism makes this compound a compound of interest for exploring combination therapies and overcoming drug resistance in various tumor models. It is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8ClFN2O3S B1671725 Ilonidap CAS No. 135202-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135202-79-8

Molecular Formula

C14H8ClFN2O3S

Molecular Weight

338.7 g/mol

IUPAC Name

6-chloro-5-fluoro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide

InChI

InChI=1S/C14H8ClFN2O3S/c15-7-5-9-6(4-8(7)16)11(13(20)18(9)14(17)21)12(19)10-2-1-3-22-10/h1-5,20H,(H2,17,21)

InChI Key

SPQNPQCUZPOZJX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=C(N(C3=CC(=C(C=C32)F)Cl)C(=O)N)O

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N(C3=CC(=C(C=C32)F)Cl)C(=O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ilonidap;  CP-72,133;  CP-72133;  CP72,133;  Ilonidap [USAN:INN].

Origin of Product

United States

Synthetic Chemistry and Structural Modification of Ilonidap

Methodologies for Ilonidap Chemical Synthesis

The precise, detailed synthetic methodology for this compound is not extensively documented in publicly available literature beyond its mention in various chemical contexts, often within patent applications that list it among a broader group of compounds wikipedia.orgfishersci.befishersci.fimims.comresearchgate.netkcl.ac.uknih.govguidetopharmacology.orguni.lu. However, given this compound's defined structure as sodium 1-carbamoyl-6-chloro-5-fluoro-3-(thiophene-2-carbonyl)indol-2-olate nih.gov, its synthesis would typically involve multi-step organic reactions characteristic of indole (B1671886) and oxindole (B195798) chemistry.

This compound's core structure is an indole derivative, specifically a 3-acyl substituted oxindole. General synthetic approaches for such complex organic molecules often involve:

Indole Ring Formation: Various methods exist for constructing the indole nucleus, such as the Fischer indole synthesis, Reissert indole synthesis, or Madelung synthesis, which could be adapted depending on the desired substitution pattern.

Functionalization of the Indole Ring: Introduction of the chloro and fluoro substituents at the 6- and 5-positions, respectively, would require specific halogenation reactions at appropriate stages of synthesis.

Introduction of the Thiophene-2-carbonyl Moiety: The thiophene-2-carbonyl group at the 3-position typically suggests an acylation reaction. This could involve reacting an indole intermediate with a thiophene-2-carbonyl halide (e.g., acid chloride) or anhydride (B1165640) under appropriate conditions (e.g., Friedel-Crafts acylation, or directed ortho-metallation followed by electrophilic quench).

Formation of the Carbamoyl (B1232498) Group: The 1-carbamoyl group implies the introduction of a carbamoyl moiety, possibly through reaction with an isocyanate or a carbamoyl halide.

Salt Formation: As this compound is specified as a sodium salt, the final step would involve deprotonation of an acidic proton (likely the 2-hydroxyl of the indol-2-ol tautomer) and subsequent salt formation with a sodium base.

The existence of E or Z configurations for this compound, similar to its analog Tenidap, indicates that the double bond character of the enolic system at the 3-position is a critical structural feature that needs to be controlled or accounted for during synthesis and characterization.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a lead compound like this compound are fundamental to drug discovery and development. This process involves systematic modifications to the parent structure to explore structure-activity relationships, improve potency, selectivity, metabolic stability, or other pharmacological properties. Given this compound's structure, potential sites for modification include:

Indole Ring Substitutions: Altering the position or nature of the halogen substituents (chloro, fluoro) on the indole ring, or introducing other groups (e.g., alkyl, alkoxy, nitro, amino), could significantly impact electronic and steric properties, thereby influencing binding affinity and biological activity.

Thiophene (B33073) Moiety Modifications: The thiophene ring could be replaced with other aromatic or heteroaromatic systems (e.g., phenyl, furan, pyridine) or modified with various substituents. The carbonyl linker could also be altered (e.g., to an ester, amide, or alkyl chain).

Carbamoyl Group Variations: The carbamoyl group (-CONH2) at the 1-position of the indole could be modified to other amide derivatives, ureas, or entirely different functionalities. For instance, the nitrogen could be alkylated or acylated.

Isomeric Forms: As this compound can exist in E or Z configurations, the synthesis of specific isomers or the study of their interconversion could lead to derivatives with distinct biological profiles.

The synthesis of such analogues would employ a range of standard organic chemistry reactions, including but not limited to, various coupling reactions, functional group interconversions, and cyclization strategies, tailored to introduce the desired structural changes. The aim is to generate a library of compounds that can then be screened for improved properties.

Structure-Activity Relationship (SAR) Studies for this compound Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry, establishing how variations in a chemical compound's structure affect its biological activity. For this compound, SAR studies would aim to identify the specific molecular features responsible for its bio-activity.

While detailed, specific SAR data solely for this compound compounds is not explicitly detailed in the provided search results, the general principles of SAR apply. Researchers would typically synthesize a series of this compound analogues and systematically test their biological activity. By observing how changes in the chemical structure correlate with changes in activity, key pharmacophores (the essential molecular features for activity) and undesirable structural elements can be identified.

For a compound like this compound, SAR investigations would likely focus on:

Role of Halogen Substituents: The chloro and fluoro groups on the indole ring (at positions 6 and 5, respectively) would be investigated for their electronic and steric contributions to activity. Variations in their position, number, or replacement with other halogens or non-halogen groups would be explored.

Importance of the Thiophene-2-carbonyl Group: The thiophene moiety and its carbonyl linker are likely critical for interaction with a biological target. SAR studies would examine the impact of replacing the thiophene with other rings, modifying the carbonyl, or introducing substituents on the thiophene ring.

Contribution of the Carbamoyl Group: The carbamoyl group's role in hydrogen bonding or other interactions would be assessed by modifying it to different amide or urea (B33335) functionalities.

Impact of Isomerism: The E/Z isomerism of this compound is a significant factor for SAR. Different isomers can have distinct three-dimensional structures, leading to varied interactions with biological targets and thus different activities. Studies would compare the activity of purified E and Z isomers, if separable, or mixtures thereof.

The objective of these studies would be to elucidate the molecular basis of this compound's activity, guiding the rational design of more potent, selective, and safer compounds within this chemical class.

Molecular Pharmacology and Mechanism of Action Elucidation of Ilonidap

Investigative Approaches to Ilonidap's Mechanism of Action

Investigations into compounds like this compound are ongoing, with researchers exploring their potential in treating various conditions. ontosight.ai However, specific detailed investigative approaches directly elucidating this compound's unique mechanism of action are not widely documented in the available scientific literature. General research methodologies for such compounds typically involve a range of biochemical and cellular assays to identify interactions with biological systems.

Identification and Characterization of this compound Molecular Targets

While this compound is broadly categorized as a bio-active chemical and an "inhibitor" in some contexts, specific molecular targets, such as particular receptors or enzymes, have not been explicitly identified or characterized in the public domain. cymitquimica.comgoogleapis.com Its listing among "Other Inhibitors" suggests that its targets may be unique or less-studied, providing avenues for specialized research. cymitquimica.com

This compound has been generally referenced as an "enzyme inhibitor." cymitquimica.comgoogleapis.com Its structural similarity to tenidap, which is a cytokine-modulating agent, suggests a potential role in modulating enzymatic processes related to inflammation or cellular responses. oup.com However, specific enzymes inhibited by this compound, along with their inhibition dynamics (e.g., IC50 values, type of inhibition), are not detailed in the currently available information.

Cellular and Subcellular Effects Mediated by this compound

This compound has been noted in the context of inhibiting cellular necrosis. google.comepo.org Cellular necrosis is a form of cell death characterized by cell membrane and organelle disruption, cell swelling, and mitochondrial impairment, often followed by cell lysis and an inflammatory response. google.com While this compound is considered a compound that can prevent cell death, the specific cellular and subcellular mechanisms by which it mediates these effects, such as direct impact on organelles or specific cellular processes, are not explicitly described. google.com

Perturbation of Biological and Signaling Pathways by this compound

The therapeutic applications of compounds like this compound are understood to influence various biological pathways. ontosight.ai Given its potential roles as an anti-inflammatory agent and an inhibitor of cellular necrosis, it is inferred that this compound may perturb signaling pathways associated with inflammatory responses or cell survival/death mechanisms. However, specific biological or signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) that are directly modulated by this compound have not been explicitly detailed in the available scientific literature. googleapis.com

Preclinical Research Modalities and Experimental Paradigms for Ilonidap

In Vitro Model Systems for Ilonidap Evaluation

In vitro model systems are crucial for early-stage evaluation of compounds, offering controlled environments to investigate cellular and biochemical interactions profil.comneuralink.com. These models are cost-effective and scalable, allowing for high-throughput screening patsnap.comevotec.combmglabtech.com.

Cell-based assays are fundamental for assessing a compound's effects on living cells, providing insights into cellular processes, toxicity, and functional responses bmglabtech.comsci-hub.sesvarlifescience.compacificbiolabs.com. These assays can range from simple 2D monolayers to more complex 3D cultures bmglabtech.comfluorofinder.com.

Cell Lines : Researchers typically utilize various established cell lines relevant to the hypothesized therapeutic area of this compound. These could include human or animal cell lines representing specific tissues, disease states (e.g., cancer cell lines, inflammatory cells), or target-expressing cells.

Assay Types : Common cell-based assays include:

Cell Viability and Proliferation Assays : To determine if this compound affects cell growth or causes cytotoxicity. Methods like MTT, MTS, or resazurin (B115843) assays are frequently employed bmglabtech.comnih.gov.

Apoptosis and Necrosis Assays : To identify if this compound induces programmed cell death or other forms of cell demise, often using markers like caspases or membrane integrity dyes bmglabtech.comnih.gov.

Reporter Gene Assays : To evaluate the compound's impact on specific signaling pathways or gene expression by linking a reporter gene (e.g., luciferase) to a promoter of interest sci-hub.sesvarlifescience.compacificbiolabs.com.

Cell Migration and Invasion Assays : Relevant for compounds targeting diseases involving cell movement, such as cancer metastasis or inflammatory responses.

Functional Assays : Tailored assays to measure specific biological activities, such as receptor binding, enzyme inhibition within a cellular context, or modulation of ion channels.

Illustrative Data: Cell Viability Assay (Hypothetical)

The following table illustrates the type of data that might be generated from a cell viability assay, showing the hypothetical effect of this compound on a specific cell line.

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0.0100.02.5
0.198.71.9
1.095.22.1
10.078.53.2
50.045.14.8
100.015.33.5

Biochemical assays are performed using purified biological targets (e.g., enzymes, receptors, proteins) in a cell-free system to study direct molecular interactions and activities patsnap.comevotec.comsci-hub.se. High-Throughput Screening (HTS) leverages these assays to rapidly test large libraries of compounds patsnap.comevotec.comsci-hub.senih.gov.

Target Identification and Validation : Before HTS, the specific molecular target(s) of this compound would be identified and validated for their relevance to the disease angelinipharma.com.

Enzyme Activity Assays : If this compound is hypothesized to be an enzyme inhibitor or activator, these assays measure its effect on the enzyme's catalytic activity patsnap.com.

Binding Assays : These assays determine the affinity of this compound for its target, often using labeled ligands or biophysical techniques like surface plasmon resonance (SPR) or fluorescence polarization (FP) evotec.comsci-hub.se.

Signaling Pathway Assays : To investigate how this compound modulates specific intracellular signaling cascades.

HTS Application : HTS allows for screening thousands to millions of compounds against a target to identify "hits" that modulate its activity patsnap.comnih.gov. For this compound, HTS could be used to identify its primary target or to discover synergistic compounds. Optimized assay parameters in low-throughput formats are typically scaled down for 384-well microplates or higher density formats for automated dispensing nih.gov.

Illustrative Data: Enzyme Inhibition Assay (Hypothetical)

This table shows hypothetical data from an enzyme inhibition assay, demonstrating this compound's inhibitory effect on a target enzyme.

This compound Concentration (nM)Enzyme Activity (% of Control)
0100
592
1085
5060
10035
50010

Advanced in vitro models, such as 3D cell cultures (spheroids, organoids) and organ-on-chip systems, provide more physiologically relevant environments than traditional 2D cultures bmglabtech.comfluorofinder.comresearchgate.netelveflow.comdynamic42.comnih.govnih.govnih.gov. They better mimic the complex cellular interactions, tissue architecture, and microenvironments found in vivo bmglabtech.comfluorofinder.comresearchgate.netelveflow.comnih.gov.

3D Cell Cultures :

Spheroids : Formed by the aggregation of one or more cell types, spheroids are widely used in cancer research to study tumor microenvironments, cell-cell signaling, and drug responses fluorofinder.com.

Organoids : Derived from stem cells, organoids are self-organizing 3D structures that mimic the architecture and function of miniaturized organs, offering a more accurate representation of in vivo physiology fluorofinder.comnih.gov.

Organ-on-Chip (OoC) : These microfluidic platforms integrate living cells with mechanical forces and controlled fluid flow to replicate organ-level functions researchgate.netelveflow.comdynamic42.com. OoC models allow for real-time monitoring of cellular responses under dynamic conditions and can simulate tissue-tissue interfaces, spatiotemporal chemical gradients, and mechanical microenvironments researchgate.netelveflow.com. They are used in drug screening, disease modeling, and toxicity testing, providing improved predictive accuracy for pharmaceutical research elveflow.comdynamic42.com. For this compound, OoC models could be used to assess its effects on specific organ systems (e.g., liver-on-chip, kidney-on-chip) or to study systemic effects by connecting multiple "organs" on a single chip dynamic42.com.

Illustrative Data: 3D Spheroid Growth Inhibition (Hypothetical)

This table presents hypothetical data on this compound's effect on the growth of 3D tumor spheroids.

This compound Concentration (µM)Spheroid Volume Reduction (%)
0.00
0.512
2.535
10.068
50.090

In Vivo Animal Models in this compound Investigations

In vivo animal models are indispensable for understanding the complex biological effects of a compound within a living organism, providing insights into pharmacokinetics, pharmacodynamics, efficacy, and potential systemic effects that cannot be fully replicated in vitro profil.comneuralink.comichorlifesciences.comnih.gov.

The selection and characterization of appropriate animal models are critical for the successful in vivo investigation of this compound ichorlifesciences.comemory.edunibn.go.jpfrontiersin.org. Models are chosen based on their relevance to the human disease or condition that this compound is intended to treat.

Species Selection : Commonly used species include mice, rats, and rabbits, with the choice depending on the specific disease model, ethical considerations, and physiological similarities to humans ichorlifesciences.comnih.gov.

Disease Models :

Genetically Engineered Mouse Models (GEMMs) : Mice with specific gene modifications that mimic human diseases (e.g., cancer, neurological disorders, inflammatory conditions) emory.edunibn.go.jp.

Xenograft Models : In oncology, this involves implanting human cancer cells or patient-derived tumor tissues into immunodeficient mice (e.g., patient-derived xenografts, PDX models) to study tumor growth and drug response in a living system nih.govemory.eduepo.org.

Induced Disease Models : Animals in which a disease state is induced through chemical, surgical, or environmental means (e.g., chemically induced colitis for inflammatory bowel disease, ligature-induced periodontitis) frontiersin.orggoogle.com.

Model Characterization : Before this compound administration, models are thoroughly characterized to ensure they accurately represent the human condition and exhibit consistent disease progression. This includes monitoring physiological parameters, disease biomarkers, and pathological changes emory.edurecursion.com. Advanced monitoring systems, such as "smart" cages, can track activity, body temperature, and breathing rates, providing real-time alerts related to disease progression and toxicity recursion.com.

Illustrative Data: Animal Model Characterization (Hypothetical)

This table shows hypothetical baseline characteristics of an animal model before this compound treatment.

Model CharacteristicBaseline Measurement (Mean ± SD)
Body Weight (g)25.3 ± 1.2
Tumor Volume (mm³)150 ± 25
Inflammatory Score3.8 ± 0.5 (on a scale of 0-5)
Biomarker X (ng/mL)45.7 ± 5.1

Once relevant animal models are established, they are utilized to conduct pharmacological studies to evaluate this compound's efficacy and pharmacodynamic properties nih.govemory.edu.

Efficacy Studies : These studies assess this compound's ability to treat or ameliorate the disease in the animal model. This involves administering this compound and monitoring disease progression, symptom alleviation, and relevant biomarkers emory.edu. For example, in cancer models, tumor growth inhibition would be measured emory.edu. In inflammatory models, reduction in inflammation scores or tissue damage would be assessed rospatent.gov.ru.

Pharmacodynamic (PD) Studies : PD studies measure the biological effects of this compound on the body, particularly its interaction with its target and the resulting downstream effects. This can involve analyzing tissue samples for changes in gene expression, protein levels, or cellular activity related to the compound's mechanism of action nih.govemory.edu.

Biomarker Analysis : In vivo studies allow for the measurement of circulating or tissue-specific biomarkers that can indicate drug activity or disease modulation nih.gov.

Translational Relevance : The data generated from in vivo studies are critical for predicting human responses and informing the design of early clinical trials nih.gov.

Illustrative Data: Efficacy Study in an Animal Model (Hypothetical)

This table illustrates hypothetical results from an in vivo efficacy study, showing the effect of this compound on tumor growth in a xenograft model.

Treatment GroupAverage Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Vehicle Control850 ± 900
This compound (Low Dose)520 ± 7538.8
This compound (High Dose)210 ± 4075.3
Positive Control150 ± 3082.4

Model Systems for Investigating Specific Biological Responses

Model systems are fundamental tools in preclinical research, allowing scientists to investigate specific biological responses to compounds under controlled conditions. These systems range from in vitro (cell-based) assays to in vivo (animal) models, each offering unique advantages for studying different aspects of a compound's biological activity. For compounds like this compound, model systems are employed to elucidate their effects on cellular pathways, tissue integrity, and organismal responses.

While this compound has been mentioned as a "model cell system for analyzing cell" responses in the context of achieving a desired biological outcome googleapis.com, and in patents related to compositions for treating or preventing cell or tissue necrosis google.com, detailed research findings specifically outlining the experimental paradigms, specific cell lines, or animal models used to investigate this compound's biological responses were not extensively detailed in the conducted searches. Generally, such investigations would involve:

Cell-based Assays: Utilizing various cell lines (e.g., primary cells, immortalized cell lines) to study cellular viability, proliferation, apoptosis, signal transduction, and specific protein expression in response to the compound. For instance, in the context of cell or tissue necrosis, researchers might employ assays to measure cell death markers or protective effects against induced injury.

Tissue Explants: Using isolated tissues to maintain some aspects of the physiological environment, allowing for the study of compound effects on tissue function and morphology.

Animal Models: Employing relevant animal models (e.g., rodents) that mimic human disease conditions to assess the compound's efficacy, pharmacokinetics, and pharmacodynamics in vivo. These models provide insights into complex biological interactions and systemic effects.

Computational and In Silico Methodologies in this compound Research

Computational, or in silico, methodologies have become indispensable in modern drug discovery and development, offering powerful tools to analyze, simulate, and predict molecular interactions and biological outcomes bbau.ac.inbioascent.com. These methods can significantly accelerate the drug discovery process by enabling the effective screening of vast numbers of compounds and prioritizing those with beneficial characteristics mdpi.com. While the specific application of these methodologies to this compound was not extensively detailed in the search results, the general principles are highly relevant to compounds of its nature.

Molecular Modeling and Docking Simulations

Molecular modeling allows scientists to visualize the three-dimensional structures of molecules, simulate their behavior, and predict their properties at an atomic level bbau.ac.in. Molecular docking, a key component of Computer-Aided Drug Design (CADD), estimates the binding orientation and affinity of ligands (like this compound) to target receptors (e.g., viral proteins or enzymes) mdpi.commdpi.com. This process involves predicting the molecular orientation of a ligand within a receptor and then estimating their complementarity using a scoring function mdpi.com.

Key aspects of molecular modeling and docking simulations include:

Ligand-based and Structure-based Approaches: These approaches are used to study drug design aspects bbau.ac.in. Structure-based drug design (SBDD) uses the 3D structure of the target protein, while ligand-based drug design (LBDD) relies on knowledge of known active ligands globalresearchonline.net.

Binding Site Identification: Computational tools can help suggest likely binding sites on proteins, even when the protein structures are available but the binding site location is unknown bbau.ac.in.

Virtual Screening: This technique allows for the rapid assessment of large chemical libraries to identify potential lead compounds with strong binding potential bbau.ac.inmdpi.commdpi.com.

Molecular Dynamics (MD) Simulations: MD simulations can determine the time-dependent dynamics of protein-ligand interactions, treating molecules as particles interacting through force-fields derived from Newton's classical law of motion researchgate.netmolsis.co.jp. These simulations are crucial for inspecting the stability of ligands in the active pocket of receptor targets, thereby substantiating results predicted through molecular docking researchgate.netfrontiersin.org.

While these methodologies are broadly applied in drug discovery to identify novel compounds and understand molecular mechanisms mdpi.commdpi.com, specific detailed findings or data tables pertaining to molecular modeling and docking simulations performed directly on this compound were not identified in the provided search results.

Bioinformatic Analysis of -Omics Data and Network Biology

The advent of high-throughput "omics" technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) has generated vast amounts of biological data nih.govnih.gov. Bioinformatic analysis of this multi-omics data, coupled with network biology, provides a systemic and holistic understanding of complex biological processes and the interplay of biomolecules nih.govnih.gov.

Key aspects of this methodology include:

Data Integration: Combining data from different omics layers (e.g., transcriptomics and metabolomics) to understand the relationships between gene expression and metabolite concentrations nih.gov. Integrated approaches combine individual omics data, sequentially or simultaneously, to understand the interplay of molecules nih.gov.

Functional Inference: Approaches to extract signatures of cell state from omics data, including transcription factor activation and kinase activity states ebi.ac.uk.

Network Inference and Signal Propagation: Building biological networks based on different omics data, including integrated multi-omics networks, to explore data at the network level and identify key biological functions and pathways nih.govebi.ac.ukscilifelab.semdpi.com. These networks can reveal complex interactions and feedback loops within biological systems mdpi.com.

Machine Learning Applications: Machine learning methods are increasingly used for multi-omics analysis, including deep learning, multi-omics factor analysis, dimension reduction, and clustering ebi.ac.ukscilifelab.se.

While these sophisticated methods are vital for discerning biological function and processes from large-scale datasets ebi.ac.ukscilifelab.se, specific detailed findings regarding the bioinformatic analysis of -omics data or network biology studies conducted on this compound were not found in the provided search results.

Predictive Algorithms for Mechanism of Action Hypotheses

Predictive algorithms play a crucial role in drug discovery by generating hypotheses about the mechanism of action (MoA) of compounds, identifying potential therapeutic targets, and forecasting drug behaviors mdpi.comglobalresearchonline.net. These algorithms leverage existing knowledge about drugs and disease pathology within biochemical pathways bbau.ac.in.

Common predictive algorithms and approaches include:

Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the biological activity of chemicals based on their structural and chemical properties bioascent.comglobalresearchonline.net. 3D-QSAR approaches have been developed to overcome limitations of conventional QSAR techniques globalresearchonline.net.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis: In silico ADMET predictions are crucial for evaluating the potential toxicity and pharmacokinetic properties of compounds early in the drug discovery process, helping to minimize late-stage failures mdpi.comglobalresearchonline.netresearchgate.netresearchgate.netnih.gov.

Machine Learning and Deep Learning: Modern in silico drug discovery is increasingly supported by machine learning models, which can be trained on large datasets of biological test data to rank drug candidates based on pharmacological characteristics and potential side effects globalresearchonline.net.

Target Identification: Computational methods are used to identify prospective therapeutic targets globalresearchonline.net.

These predictive algorithms contribute significantly to rational drug design by providing insights into how compounds might interact with biological systems and what their likely effects could be mdpi.com. However, specific detailed findings or data tables illustrating the application of predictive algorithms for mechanism of action hypotheses specifically for this compound were not identified in the provided search results.

Table 1: Overview of Computational Methodologies in Drug Discovery

MethodologyDescriptionPrimary Application
Molecular Modeling & Docking SimulationsVisualization and simulation of 3D molecular structures; prediction of ligand-receptor binding orientation and affinity using scoring functions. Includes Molecular Dynamics (MD) for stability analysis. bbau.ac.inmdpi.comresearchgate.netmolsis.co.jpIdentifying lead compounds, understanding molecular recognition, virtual screening of chemical libraries. bbau.ac.inmdpi.commdpi.com
Bioinformatic Analysis of -Omics DataIntegration and analysis of large-scale biological datasets (genomics, transcriptomics, proteomics, metabolomics) to understand complex biological systems. nih.govnih.govFunctional inference, identification of key biological functions and pathways, multi-scale overview of biological systems. nih.govebi.ac.ukscilifelab.se
Network BiologyConstruction and analysis of biological networks (e.g., protein-protein interaction networks, metabolic networks) from omics data to understand molecular interactions and signal propagation. nih.govebi.ac.ukscilifelab.semdpi.comExploring omics data at the network level, identifying central nodes and pathways, understanding systemic effects. ebi.ac.ukscilifelab.semdpi.com
Predictive AlgorithmsApplication of computational models (e.g., QSAR, machine learning) to forecast biological activity, ADMET properties, and potential mechanism of action of compounds. bioascent.commdpi.comglobalresearchonline.netresearchgate.netPrioritizing drug candidates, predicting toxicity, guiding experimental design, hypothesis generation for MoA. mdpi.comglobalresearchonline.net

Research on Investigational Pharmacological Activities and Potential Applications of Ilonidap

Exploration of Ilonidap's Pharmacological Profiles in Preclinical Settings

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is understood to be the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are critical in the biosynthesis of prostaglandins (PGs) from arachidonic acid. nih.gov Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever. nih.govnih.gov

The inhibition of COX enzymes by NSAIDs blocks the production of prostaglandins, which is the basis for their anti-inflammatory, analgesic, and antipyretic effects. nih.gov There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammatory responses. nih.gov The general pathway affected by NSAIDs like this compound is detailed below.

Table 1: Prostaglandin Synthesis Pathway and NSAID Intervention

Step Molecule/Enzyme Role Point of NSAID Intervention
1 Membrane Phospholipids Source of Arachidonic Acid -
2 Phospholipase A2 Releases Arachidonic Acid -
3 Arachidonic Acid Substrate for COX enzymes -
4 Cyclooxygenase (COX-1 & COX-2) Converts Arachidonic Acid to Prostaglandin H2 (PGH2) Inhibition

Preclinical studies on various NSAIDs demonstrate that this inhibition of prostaglandin synthesis is a key pharmacological action. nih.govdoi.org By reducing the levels of prostaglandins, these compounds can modulate inflammatory processes. nih.gov

Emerging Research Avenues for this compound in Disease-Relevant Biological Systems

While primarily classified by its anti-inflammatory potential, preclinical investigations and patent literature suggest broader research applications for compounds within the NSAID class, including this compound.

One emerging area of interest is in neurodegenerative disorders. A patent application has listed this compound among a series of compounds for potential use in methods aimed at promoting motor neuron survival. googleapis.com This suggests a potential research avenue for this compound in the context of diseases such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), although its specific mechanism in this context remains to be elucidated. googleapis.com

The anti-inflammatory properties of NSAIDs are also being explored in other disease-relevant systems. The inflammatory response is a critical component of many conditions, and molecules that can modulate this response are of significant interest. For instance, the inhibition of COX-2 and subsequent reduction in prostaglandin E2 (PGE2) production are key mechanisms investigated in various inflammation models. nih.gov Research into other NSAIDs has shown effects on down-regulating pro-inflammatory cytokines like TNF-α and IL-6, which are crucial mediators in inflammatory diseases. mdpi.com Given its classification, this compound could potentially be investigated for similar activities in relevant biological systems.

Comparative Preclinical Analysis with Related Chemical Entities

This compound belongs to the broad class of NSAIDs, which includes well-known compounds such as Ibuprofen and Indomethacin. googleapis.comgoogle.com.na Comparative analysis in preclinical settings often focuses on the differential inhibition of COX-1 and COX-2 enzymes, as the selectivity for COX-2 is believed to be a key determinant of the therapeutic profile of some NSAIDs.

While specific preclinical data detailing a direct comparative analysis of this compound against other NSAIDs is not extensively available in the public domain, comparisons can be drawn based on the general characteristics of the chemical class. For example, the development of novel COX-2 inhibitors is an active area of research, with new compounds being evaluated against established drugs like Celecoxib. nih.gov

The table below presents a comparison of several anti-inflammatory compounds, including this compound's classification and the reported in vitro activity for other molecules to provide a framework for how such a preclinical analysis is typically structured.

Table 2: Comparative Profile of Selected Anti-Inflammatory Compounds

Compound Chemical Class/Type Primary Mechanism of Action Reported COX-2 Inhibitory Activity (IC50)
This compound NSAID Cyclooxygenase (COX) Inhibition Data not available in sources
Ibuprofen NSAID (Propionic acid derivative) Non-selective COX Inhibition Data not available in sources
Indomethacin NSAID (Indole derivative) Non-selective COX Inhibition Data not available in sources
Celecoxib NSAID (Selective COX-2 Inhibitor) Selective COX-2 Inhibition 0.091 µmol/L
Diclofenac NSAID (Phenylacetic acid derivative) Preferential COX-2 Inhibition 1.21 µmol/L

| Compound 17 | Imidazoline Analog | Selective COX-2 Inhibition | 0.3 µmol/L |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data for Celecoxib and Compound 17 are from in vitro evaluations. nih.gov

This comparative framework highlights the focus on COX-2 selectivity in the development and analysis of anti-inflammatory agents. nih.gov Future preclinical studies would be necessary to precisely position this compound within this spectrum by determining its specific inhibitory concentrations for COX-1 and COX-2 and comparing its efficacy in various preclinical models of inflammation against these and other related compounds.

Future Directions and Outstanding Questions in Ilonidap Research

Unaddressed Research Gaps and Methodological Challenges

Despite the advancements in understanding Ilonidap, several key research areas remain underexplored, presenting both challenges and opportunities for the scientific community. A primary knowledge gap is the complete elucidation of its molecular mechanism of action. While initial studies have identified its primary biological targets, the downstream signaling pathways and the full spectrum of its cellular effects are not yet fully mapped out. Long-term studies are also needed to understand the potential for acquired resistance to this compound and the mechanisms that might underlie it.

Methodologically, researchers face challenges in the specific and sensitive detection of this compound and its metabolites in complex biological matrices. The development of robust and validated bioanalytical methods is crucial for accurate pharmacokinetic and pharmacodynamic studies. Furthermore, the lack of standardized in vitro and in vivo models that faithfully recapitulate the complexities of relevant biological systems hinders the direct comparison of findings across different studies. The synthesis of complex derivatives of this compound also presents significant synthetic chemistry challenges that need to be addressed to explore the structure-activity relationship (SAR) comprehensively.

Key Unaddressed Research Gaps in this compound Research:

Research AreaSpecific Unanswered Questions
Mechanism of Action What are the complete downstream signaling cascades affected by this compound?
Are there secondary or off-target effects that contribute to its biological activity?
Resistance Mechanisms What are the potential mechanisms by which cells or organisms could develop resistance to this compound?
Can biomarkers be identified to predict the likelihood of resistance?
Long-Term Effects What are the long-term consequences of exposure to this compound on cellular and organismal health?
Metabolism What are the major metabolic pathways of this compound and the structures of its key metabolites?

Prospects for Development of Next-Generation this compound-Based Compounds

The chemical scaffold of this compound offers a promising foundation for the development of next-generation compounds with enhanced properties. Medicinal chemistry efforts are focused on synthesizing novel analogs and derivatives to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to identify the key structural motifs responsible for this compound's biological activity. By modifying specific functional groups, researchers hope to design compounds with increased target affinity and reduced off-target effects.

Another avenue of development is the creation of this compound-based probes and tool compounds. These molecules, often tagged with fluorescent or affinity labels, would be invaluable for further elucidating the compound's mechanism of action, identifying binding partners, and visualizing its subcellular localization. The development of prodrugs of this compound is also being explored as a strategy to improve its delivery and bioavailability.

Integration of Multi-Omics and Systems Biology for Deeper Understanding

To unravel the complex biological effects of this compound, an integrative, systems-level approach is essential. The application of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to this compound. mdpi.com

Proteomics: Can identify changes in protein expression and post-translational modifications, offering insights into the downstream effects of this compound's interaction with its primary targets.

Metabolomics: Can reveal alterations in cellular metabolism, providing a functional readout of the compound's impact on biochemical pathways. olobion.ai

By integrating these large-scale datasets, researchers can construct comprehensive models of this compound's mechanism of action. Systems biology approaches, which utilize computational and mathematical modeling, can then be used to analyze these complex datasets and generate new, testable hypotheses about the compound's function. nih.gov This integrated strategy holds the key to a deeper and more nuanced understanding of this compound, paving the way for its future applications.

Q & A

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

  • Methodological Answer : Use blinded randomization for treatment groups. Pre-register study protocols on platforms like Open Science Framework. Include sham controls and validate findings across independent labs .

Q. What ethical considerations apply to human studies involving this compound?

  • Methodological Answer : Obtain IRB approval and informed consent. Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trials. Publish negative results to avoid publication bias .

Integration with Existing Research

Q. How should this compound’s novel findings be contextualized within prior literature?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map existing knowledge gaps. Compare this compound’s mechanisms with structurally analogous compounds (e.g., COX-2 inhibitors) using network pharmacology .

Q. What strategies validate computational predictions of this compound’s off-target effects?

  • Methodological Answer : Use chemoproteomics (e.g., affinity-based protein profiling) to identify unintended targets. Cross-validate with CRISPR-Cas9 screens to assess gene essentiality in the presence of this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.